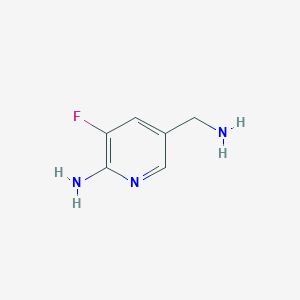

5-(Aminomethyl)-3-fluoropyridin-2-amine

Description

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

5-(aminomethyl)-3-fluoropyridin-2-amine |

InChI |

InChI=1S/C6H8FN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,2,8H2,(H2,9,10) |

InChI Key |

ZIEGYWOYEJYCLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)N)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-fluoropyridin-2-amine typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a 3-fluoropyridine derivative with an aminomethylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-fluoropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-3-fluoropyridin-2-amine is a chemical compound with potential applications in medicinal chemistry, specifically as an antimicrobial and anticancer agent. Its structure allows it to interact with biological macromolecules, potentially modulating enzyme activities and influencing receptor interactions.

Research and Medicinal Chemistry

- Biological Activity Research indicates that this compound exhibits significant biological activity and has been investigated for its antimicrobial and anticancer properties.

- Interaction Studies Studies focus on the compound's binding affinity to enzymes and receptors. The aminomethyl group facilitates hydrogen bonding with target proteins, while the fluorine atom may enhance membrane permeability, influencing drug delivery mechanisms.

- Potential Therapeutic Agent It is explored as a potential therapeutic agent due to its biological activity against certain pathogens and cancer cells.

Synthesis

Several synthetic routes have been developed for the preparation of this compound. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. One preparation method of a similar compound, 2-amino-3-fluoropyridine, involves using 2,3-difluoro-5-chloropyridine as a raw material and subjecting it to an ammoniation reaction with ammonia water, followed by a reduction reaction .

Structural Features and Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Aminomethyl)-2-furancarboxylic acid | Contains a furan ring instead of pyridine | Different ring structure influences reactivity |

| 3-Fluoro-2-hydroxypyridine | Lacks the aminomethyl group | Contains hydroxyl group; different reactivity profile |

| 5-(Aminomethyl)-2-methylpyridine | Methyl substitution instead of fluorine | Alters lipophilicity and potential biological activity |

| 4-(Aminomethyl)-3-fluoropyridin-2-amine | Variation in position of aminomethyl group | Changes interaction dynamics with biological targets |

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3) and 5-Bromo-4-fluoropyridin-2-amine (CAS 944401-69-8): These compounds replace the aminomethyl group with halogens (Cl, Br) at position 3. Their similarity scores (0.81 and 0.80, respectively) indicate moderate structural overlap .

- 2-Chloro-5-fluoropyridin-3-amine (CAS 884495-37-8): Features chlorine at position 2 and fluorine at position 5, differing in substituent placement. This configuration may reduce steric accessibility for nucleophilic reactions compared to the target compound .

Trifluoromethyl-Substituted Derivatives

- 5-(Trifluoromethyl)pyridin-2-amine (C6H5F3N2): Replaces the aminomethyl group with a trifluoromethyl (-CF3) group, enhancing lipophilicity and metabolic stability. This compound is used in agrochemicals and pharmaceuticals for its resistance to oxidative degradation .

- 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1214333-77-3): Incorporates a fluorophenyl group at position 5 and -CF3 at position 3. The bulky aryl group increases molecular weight (260.2 g/mol vs. ~140.1 g/mol for the target) and may improve target-binding affinity in kinase inhibitors .

Methoxy and Aromatic Hybrids

- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9): Contains a methoxy (-OCH3) group on a bipyridine scaffold.

- [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311279-91-0): Combines a trifluoromethyl group with an aromatic amine, offering dual electronic effects. This compound’s dimethylamine group reduces basicity compared to the primary amine in the target .

Comparative Data Table

Q & A

Basic: What are common synthetic routes for preparing 5-(Aminomethyl)-3-fluoropyridin-2-amine?

Methodological Answer:

The synthesis typically involves halogenated pyridine intermediates. For example, 5-fluoro-3-iodopyridin-2-amine (, p. 130) can undergo nucleophilic substitution to introduce the aminomethyl group via reaction with ammonia or protected amines under palladium catalysis. Alternatively, 2-amino-3-chloro-5-(trifluoromethyl)pyridine ( ) highlights the use of chloro-substituted precursors, where the chlorine atom at position 3 can be replaced with an aminomethyl group via SNAr (nucleophilic aromatic substitution) under basic conditions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is also viable, as seen in the synthesis of pyrrolo[2,3-d]pyrimidin-4-amine derivatives using Pd(II) acetate and boronate esters ().

Key Steps:

- Halogenation of pyridine precursors at positions 3 and 5.

- Aminomethylation via nucleophilic substitution or coupling.

- Deprotection of amine groups (if necessary).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.